molecular formula C19H11BrO2 B14575640 2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 61684-89-7

2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione

Cat. No.: B14575640
CAS No.: 61684-89-7
M. Wt: 351.2 g/mol
InChI Key: PWQBMEDOIQKZQB-UHFFFAOYSA-N
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Description

2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound with a unique structure that combines a bromine atom, a phenyl group, and a cyclopenta[b]naphthalene core

Properties

CAS No.

61684-89-7

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

2-bromo-2-phenylcyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C19H11BrO2/c20-19(14-8-2-1-3-9-14)17(21)15-10-12-6-4-5-7-13(12)11-16(15)18(19)22/h1-11H

InChI Key

PWQBMEDOIQKZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC4=CC=CC=C4C=C3C2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor naphthalene compound followed by cyclization and phenylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and phenyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s unique structure enables it to interact with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromonaphthalene: A simpler brominated naphthalene derivative.

    2-Phenyl-1H-cyclopenta[b]naphthalene: Lacks the bromine atom but shares the core structure.

    1,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one: A related compound with a different substitution pattern.

Uniqueness

2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

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